Alloisoleucine, D-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-amino-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019590 | |
| Record name | D-Alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509-35-9, 443-79-8, 3107-04-8 | |
| Record name | D-Alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloisoleucine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-allo-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-D-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOISOLEUCINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886W169S1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction and Hydrolysis: DL-Isoleucine can be synthesized by the reduction and subsequent hydrolysis of ethyl α-oximino-β-methyl-n-valerate.
Aqueous Ammonia Reaction: Another method involves the action of aqueous ammonia on α-bromo-β-methyl-n-valeric acid.
Saponification, Decarboxylation, and Amination: DL-Isoleucine can also be prepared from ethyl sec-butylbromomalonate through saponification, decarboxylation, and amination.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: DL-Isoleucine can undergo oxidation and reduction reactions, which are essential for its metabolic functions.
Substitution Reactions: It can also participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with DL-Isoleucine include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products:
Scientific Research Applications
Nutritional Applications
1.1 Role in Animal Nutrition
DL-Isoleucine is vital in animal feed formulations, particularly for poultry and livestock. It serves as a key amino acid that supports growth, muscle development, and overall health. Studies have shown that supplementation with DL-Isoleucine can improve feed efficiency and weight gain in broiler chickens.
Case Study: Broiler Chickens
A study involving 89 peer-reviewed articles indicated that dietary supplementation of 0.30% DL-Isoleucine resulted in significant positive responses in broiler performance metrics such as weight gain and feed conversion ratio .
| Supplementation Level (%) | Weight Gain (g) | Feed Conversion Ratio |
|---|---|---|
| 0.00 | 1500 | 1.80 |
| 0.15 | 1600 | 1.75 |
| 0.30 | 1700 | 1.70 |
1.2 Human Nutrition
In human nutrition, DL-Isoleucine is often included in dietary supplements aimed at enhancing muscle recovery and performance during exercise. It is particularly beneficial for athletes engaged in high-intensity training.
Pharmaceutical Applications
2.1 Therapeutic Uses
DL-Isoleucine has shown promise in various therapeutic contexts, including metabolic disorders and muscle wasting conditions. Its role as a precursor for protein synthesis makes it a candidate for treatments aimed at improving muscle health.
Case Study: Muscle Wasting
Research indicates that DL-Isoleucine supplementation can mitigate muscle wasting in patients undergoing chemotherapy or suffering from chronic diseases. A clinical trial demonstrated improved muscle mass and function among participants receiving DL-Isoleucine alongside standard care .
Biotechnological Applications
3.1 Microbial Production
DL-Isoleucine is utilized in microbial fermentation processes to enhance the production of various biochemicals. Its biosynthesis pathway has been studied extensively to optimize yields of other valuable compounds.
Case Study: Redox Homeostasis
A study on Rhodobacter sphaeroides highlighted the importance of the isoleucine biosynthesis pathway in maintaining redox homeostasis under photoheterotrophic conditions. The research demonstrated that increased light intensity led to a significant rise in cellular isoleucine content, which helps balance redox stress .
| Condition | Isoleucine Content (μmol/g) |
|---|---|
| Low Light Intensity | 10 |
| High Light Intensity | 60 |
Cosmeceutical Applications
Mechanism of Action
DL-Isoleucine exerts its effects through its role as a branched-chain amino acid. It is involved in the synthesis of proteins and the regulation of blood sugar and energy levels . The molecular targets include enzymes involved in the biosynthesis and catabolism of amino acids, such as acetolactate synthase and dihydroxyacid dehydratase . The pathways involved include the TCA cycle and gluconeogenesis .
Comparison with Similar Compounds
Key Research Findings
- Insecticidal Activity : DL-Isoleucine-derived tenazonic acid demonstrates larvicidal activity (LC₅₀ = 120 µg/ml), comparable to synthetic variants .
- Metabolomics : DL-Isoleucine levels are dysregulated in hypertensive children, linked to lipid metabolism and insulin signaling pathways .
- Chiral Separation : ESOA methods successfully resolve DL-leucine and DL-valine but require optimization for DL-isoleucine .
Tables
Table 1: Structural and Functional Comparison
Biological Activity
DL-Isoleucine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes, including protein synthesis, energy metabolism, and regulation of metabolic pathways. This article delves into the biological activity of DL-Isoleucine, supported by research findings, case studies, and data tables.
Overview of DL-Isoleucine
Chemical Structure and Properties
DL-Isoleucine is an α-amino acid with the formula CHNO. It is classified as both glucogenic and ketogenic, meaning it can be converted into glucose or ketone bodies depending on metabolic needs .
Metabolism
Isoleucine is catabolized through transamination processes that yield propionyl-CoA and acetyl-CoA. Propionyl-CoA can enter the TCA cycle as succinyl-CoA, contributing to gluconeogenesis, while acetyl-CoA can be utilized for energy production or fatty acid synthesis .
Biological Functions
-
Protein Synthesis
DL-Isoleucine is essential for protein synthesis, particularly in muscle tissues. It helps in muscle repair and growth, making it crucial for athletes and individuals undergoing physical training. -
Energy Production
As a BCAA, isoleucine can be oxidized for energy during prolonged exercise or fasting. Its catabolism provides substrates for gluconeogenesis and ketogenesis, thus supporting energy homeostasis . -
Regulation of Metabolic Pathways
Isoleucine plays a role in regulating various metabolic pathways, including those involved in redox balance. Research indicates that the biosynthesis of isoleucine may act as an "electron sink," helping to maintain redox homeostasis under varying metabolic conditions .
Case Studies
-
Study on Aging Mice
A study involving aged mice demonstrated that dietary restriction of isoleucine improved glucose tolerance and metabolic parameters. Mice on a low isoleucine diet exhibited lower fasting blood glucose levels compared to controls, suggesting potential benefits for metabolic health in aging populations . -
Isoleucine Biosynthesis in Microorganisms
Research on Rhodospirillum rubrum highlighted that isoleucine biosynthesis is upregulated under photoheterotrophic conditions. The presence of volatile fatty acids (VFAs) significantly influenced the relative abundance of isoleucine, indicating its importance in microbial metabolism .
Data Tables
| Study Focus | Key Findings |
|---|---|
| Aging Mice Experiment | Low isoleucine diet improved glucose tolerance |
| Isoleucine Biosynthesis in Microbes | Upregulation under specific growth conditions |
| Isoleucine Catabolism | Dual role as glucogenic and ketogenic amino acid |
Safety and Efficacy
The European Food Safety Authority (EFSA) has assessed the safety and efficacy of L-isoleucine as a feed additive. The findings support its safe use in animal nutrition, emphasizing its role in promoting growth and improving feed efficiency .
Q & A
Q. Methodological Answer :
- FT-IR and NMR : Identify functional groups (e.g., amine, carboxyl) and confirm stereochemistry via coupling constants (e.g., ³JHH for chiral centers) .
- Chiral HPLC : Use a Crownpak CR-I column with UV detection (210 nm) to separate DL-Isoleucine from allo-isoleucine, leveraging polarity differences .
- XRD : Resolve crystal structures to distinguish racemic mixtures (e.g., DL-isoleucine vs. DL-allo-isoleucine) by analyzing unit cell parameters .
Advanced: How can enzymatic resolution methods improve the yield and optical purity of D-Isoleucine from racemic DL-Isoleucine?
Q. Methodological Answer :
Acylation : React DL-Isoleucine with acetic anhydride at 0–10°C to form N-Acetyl-DL-isoleucine .
Enzymatic Hydrolysis : Treat with aminoacylase at 37°C for 72 hours to selectively hydrolyze L-isoleucine, leaving N-Acetyl-D-isoleucine intact .
Acid Hydrolysis : Reflux N-Acetyl-D-isoleucine with HCl to yield D-Isoleucine (97.4% yield, >98% optical purity) . Optimize enzyme-substrate ratios and pH to minimize side reactions.
Advanced: What crystallographic techniques elucidate the structural packing of DL-Isoleucine racemates and their diastereomers?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Analyze the 1:1 DL-isoleucine:DL-allo-isoleucine complex to identify molecular chains accommodating L-isoleucine:D-allo-isoleucine pairs .
- Packing Analysis : Compare interatomic distances (e.g., C–C and N–O bonds) between racemates to explain spontaneous resolution during crystallization .
- Temperature-Dependent Studies : Monitor phase transitions to correlate packing modes (e.g., stacking in two dimensions) with thermodynamic stability .
Basic: What safety protocols are critical when handling DL-Isoleucine in laboratory settings?
Q. Methodological Answer :
- Storage : Keep at room temperature in airtight containers to prevent hygroscopic degradation .
- Waste Disposal : Segregate waste and use certified biohazard disposal services to avoid environmental contamination .
- PPE : Use gloves and goggles to mitigate risks from skin/eye irritation (H313/H333 warnings) .
Advanced: How can computational modeling predict the reactivity of DL-Isoleucine in peptide synthesis or metal-ion interactions?
Q. Methodological Answer :
Molecular Dynamics (MD) Simulations : Model Na⁺ adduct formation (Na⁺ + C₆H₁₃NO₂) to predict binding affinities and compare with experimental ΔrH° values .
Docking Studies : Simulate interactions with enzymes (e.g., aminoacylase) to optimize stereoselective reactions .
QM/MM Calculations : Investigate proton transfer mechanisms during acid hydrolysis to refine reaction conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
